molecular formula C15H12FN3O2S B5629400 1-(4-fluorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone

1-(4-fluorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone

Cat. No. B5629400
M. Wt: 317.3 g/mol
InChI Key: YXGPTJHUXMGDRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound has been synthesized through various methods, focusing on the creation of stable, high-yield products. Techniques involve crystallization from specific solvents and reactions under reflux conditions to ensure purity and structural integrity. Although the specific compound has not been directly detailed, research on similar compounds provides a methodological basis for its synthesis (Kariuki et al., 2021).

Molecular Structure Analysis

Structural characterization often employs single crystal diffraction techniques, revealing that these compounds can exhibit planarity with certain groups oriented perpendicular to the main molecular plane. This structural aspect is crucial for understanding the compound's reactivity and interaction with other molecules (Kariuki et al., 2021).

Chemical Reactions and Properties

Research into similar molecules indicates a variety of chemical reactions, including the reaction of substituted 1H-1,2,4-triazole-5-thiol with other compounds under specific conditions to synthesize derivatives with potential applications. The reactions typically involve intermediates that are structurally related to the target compound and can be further modified for various applications (Liu et al., 2010).

properties

IUPAC Name

1-(4-fluorophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2S/c1-19-14(13-3-2-8-21-13)17-18-15(19)22-9-12(20)10-4-6-11(16)7-5-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGPTJHUXMGDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

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